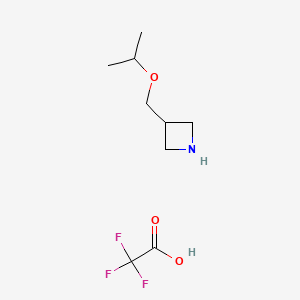
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid typically starts from 2-amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in dimethylformamide (DMF) as a solvent, leading to the chlorination at the para position relative to the amino group . This method is known for its regioselectivity due to the strong electron-donating nature of the amino group .
Analyse Des Réactions Chimiques
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Industry: The compound is used in the preparation of benzoyl urea derivatives with insecticidal activity.
Mécanisme D'action
The primary mechanism of action of 2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins from arachidonic acid . By inhibiting COX enzymes, the compound reduces inflammation, pain, and fever. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparaison Avec Des Composés Similaires
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid is unique among its class due to its specific substitution pattern and its potent anti-inflammatory and anticancer properties. Similar compounds include:
Mefenamic acid: Another fenamate NSAID with similar anti-inflammatory properties.
Flufenamic acid: Known for its anti-inflammatory and analgesic effects.
Niflumic acid: Used for its anti-inflammatory and analgesic properties in treating rheumatoid arthritis.
These compounds share a common anthranilic acid core but differ in their substitution patterns, which influence their pharmacological properties.
Propriétés
Formule moléculaire |
C14H12ClNO2 |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
2-amino-5-(3-chloro-2-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(7-9)14(17)18/h2-7H,16H2,1H3,(H,17,18) |
Clé InChI |
PWGXFWLVSOLKBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Acetyl-1-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13901608.png)


![[(3S)-1-phenylpyrrolidin-3-yl]methanol](/img/structure/B13901620.png)


![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-azanyl-1,3-thiazol-4-yl)-2-methoxyimino-ethanoyl]amino]-3-methyl-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydron; chloride](/img/structure/B13901647.png)






